molecular formula C24H17N3O3 B2878337 11-cyano-N-(4-nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide CAS No. 312505-69-4

11-cyano-N-(4-nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

Cat. No. B2878337
CAS RN: 312505-69-4
M. Wt: 395.418
InChI Key: QKMWZJJOEMMGRF-UHFFFAOYSA-N
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Description

11-cyano-N-(4-nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide (11-CN-NP-EDA) is a novel synthetic compound that has been studied for its potential applications in scientific research. 11-CN-NP-EDA is a member of the anthracene family of compounds, which are aromatic hydrocarbons containing three fused benzene rings. 11-CN-NP-EDA is a derivative of anthracene, with the addition of a cyano group and a nitrophenyl group. 11-CN-NP-EDA has been studied for its potential use as a fluorescent dye for imaging and tracking biological molecules in living cells.

Scientific Research Applications

Synthesis and Polyamidation

Research highlights the expeditious synthesis of novel aromatic polyamides using microwave-assisted polycondensation, starting from related diacid monomers. This method significantly reduces synthesis time, cost, and energy, resulting in optically active aromatic polyamides with excellent solubility, thermal stability, and inherent viscosities. These materials show potential for applications in high-performance polymers due to their solubility in various organic solvents and high thermal stability, with decomposition temperatures above 340°C and char yields at 800°C higher than 40% (Mallakpour & Rafiee, 2009); (Rafiee, 2015); (Mallakpour & Rafiee, 2010).

Materials Characterization and Applications

Further investigations into the properties and applications of synthesized materials reveal their potential in advanced technologies. For example, studies on polyamides containing pendant groups like dibenzobarrelene show very good solubility in aprotic polar solvents and exceptional thermal stability. These materials are promising for applications requiring high thermal resistance and good film formation capabilities, such as in membrane technology and gas separation processes. The incorporation of dibenzobarrelene pendant groups has been shown to enhance gas permeability coefficients, indicating the advantage of structural modifications in polymer design (Santiago-García et al., 2015).

Novel Compound Synthesis

Research on the synthesis of related derivatives like thio- and seleno-substituted methanoanthracenes through Wittig rearrangement reveals the potential for creating new molecules with unique properties. These studies open up avenues for exploring the reactivity and applications of such derivatives in the development of novel materials and chemical intermediates (Duchenet et al., 1994).

Catalysis and Chemical Reactions

The research also extends to the exploration of catalytic properties and reaction mechanisms, demonstrating the versatility of anthracene derivatives in facilitating various chemical transformations. This includes studies on the selectivity and efficiency of catalyzed reactions, offering insights into the development of more efficient and selective catalysts for industrial and synthetic chemistry applications (Doherty et al., 2001).

properties

IUPAC Name

15-cyano-N-(4-nitrophenyl)tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaene-15-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H17N3O3/c25-14-24(23(28)26-15-9-11-16(12-10-15)27(29)30)13-21-17-5-1-3-7-19(17)22(24)20-8-4-2-6-18(20)21/h1-12,21-22H,13H2,(H,26,28)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QKMWZJJOEMMGRF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C3=CC=CC=C3C(C1(C#N)C(=O)NC4=CC=C(C=C4)[N+](=O)[O-])C5=CC=CC=C25
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H17N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

11-cyano-N-(4-nitrophenyl)-9,10-dihydro-9,10-ethanoanthracene-11-carboxamide

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